molecular formula C9H10ClF2NO B13652981 6,7-Difluorochroman-4-amine hydrochloride

6,7-Difluorochroman-4-amine hydrochloride

Cat. No.: B13652981
M. Wt: 221.63 g/mol
InChI Key: AHLSTVVHQQPLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₀ClF₂NO. It is a derivative of chroman, a bicyclic organic compound, and contains two fluorine atoms at the 6th and 7th positions, an amine group at the 4th position, and a hydrochloride salt. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluorochroman-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of chroman derivatives, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

6,7-Difluorochroman-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Difluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluorochroman-4-amine hydrochloride: Similar structure but with fluorine atoms at different positions.

    6-Fluorochroman-4-amine hydrochloride: Contains only one fluorine atom.

Uniqueness

6,7-Difluorochroman-4-amine hydrochloride is unique due to the specific positioning of its fluorine atoms, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds .

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

6,7-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9F2NO.ClH/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11;/h3-4,8H,1-2,12H2;1H

InChI Key

AHLSTVVHQQPLNL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.